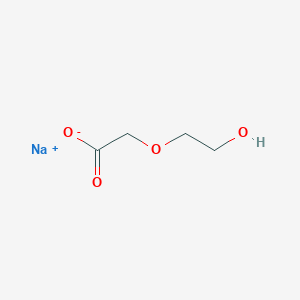

Sodium 2-(2-hydroxyethoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-(2-hydroxyethoxy)acetate is an organic compound with the molecular formula C₄H₇NaO₄ and a molecular weight of 142.09 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties. This compound is a white or off-white crystalline powder that is soluble in water and has a hygroscopic nature, meaning it can absorb moisture from the air .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 2-(2-hydroxyethoxy)acetate can be synthesized through the reaction of 2-bromoethyl acetate with ethylene glycol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt[3][3].

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of ethylene glycol with acetic acid, followed by neutralization with sodium hydroxide. This method ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: Sodium 2-(2-hydroxyethoxy)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis: Sodium 2-(2-hydroxyethoxy)acetate serves as a versatile reagent in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Chemical Reactions: It participates in oxidation, reduction, and substitution reactions, making it valuable for producing various chemical derivatives.

Biology

- Buffer Component: It is employed as a buffering agent in biochemical assays to maintain pH stability during experiments.

- Chelating Agent: It can bind metal ions, influencing their bioavailability in biological systems. This property is particularly useful in studies involving metal ion interactions with biomolecules.

Medicine

- Drug Delivery Systems: this compound is being investigated for enhancing drug solubility and bioavailability. Its structure aids in improving the penetration of therapeutic agents into cells.

- Stabilizer for Pharmaceutical Formulations: Its properties help stabilize active pharmaceutical ingredients during storage and use.

Industrial Applications

- Production of Polymers and Surfactants: This compound is utilized in the synthesis of polymers and surfactants due to its functional properties that enhance solubility and reactivity.

- Environmental Science: It has been used in the development of hydrogels for wastewater treatment, specifically for adsorbing heavy metals like Cu(II).

Case Studies

-

Drug Delivery Enhancement:

A study demonstrated that this compound improved the cellular uptake of conjugated drugs by enhancing membrane permeability due to its ethylene glycol moiety. This property is critical for developing more effective drug delivery systems. -

Hydrogel Development for Metal Ion Adsorption:

Research focused on creating a hydrogel using this compound showed promising results in efficiently adsorbing Cu(II) ions from wastewater. The hydrogel exhibited favorable swelling performance and reusability characteristics, indicating its potential for environmental remediation applications. -

Photoinitiators in Biomedical Applications:

The compound has been utilized to produce water-soluble photoinitiators crucial for biomedical applications. These initiators are essential for photopolymerization processes that require high water solubility and low cytotoxicity.

作用機序

The mechanism of action of sodium 2-(2-hydroxyethoxy)acetate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It can also stabilize proteins and enzymes by forming hydrogen bonds with their functional groups .

類似化合物との比較

Sodium acetate: A simple carboxylate salt with similar buffering properties.

Sodium glycolate: Another hydroxy-substituted acetate with similar solubility and reactivity.

Sodium lactate: A hydroxy acid salt with similar applications in medicine and industry.

Uniqueness: Sodium 2-(2-hydroxyethoxy)acetate is unique due to its dual functional groups (hydroxyl and carboxylate), which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it particularly useful in complex organic syntheses and industrial applications.

生物活性

Sodium 2-(2-hydroxyethoxy)acetate (NaHEAA) is a sodium salt derived from 2-(2-hydroxyethoxy)acetic acid, with a molecular formula of C₄H₉NaO₃ and a molar mass of approximately 142.09 g/mol. This compound exhibits various biological activities, making it a subject of interest in multiple fields, including biomedical applications, environmental science, and chemical synthesis.

NaHEAA appears as a white crystalline solid that is soluble in water. It can be synthesized through the reaction of 2-bromoacetic acid ethyl ester with hydroxyethoxyethanol. The synthesis process involves multiple steps, including refluxing and purification to yield a product with high purity suitable for various applications.

Drug Delivery Systems

One of the most notable biological activities of NaHEAA is its potential role in drug delivery systems. Research indicates that the ethylene glycol moiety in its structure enhances cellular penetration, which may improve the efficacy of therapeutic agents when conjugated with this compound. This property is particularly valuable in enhancing bioavailability for hydrophilic drugs.

- Mechanism : The compound's ability to interact favorably with lipid membranes could alter membrane fluidity or permeability, facilitating increased drug uptake by cells.

Cytotoxicity and Biocompatibility

NaHEAA has been evaluated for its cytotoxicity and biocompatibility in various studies. It has demonstrated low toxicity profiles, making it suitable for applications in biomedical fields. For instance:

- Acute Toxicity : In acute dermal toxicity studies, NaHEAA exhibited an LD50 greater than 2000 mg/kg bw, indicating low toxicity .

- Skin Irritation : In vitro tests showed that NaHEAA was non-irritating at concentrations up to 100% .

- Phototoxicity : No phototoxic effects were observed in relevant assays .

These findings support its potential use as a safe excipient in pharmaceutical formulations.

Applications in Environmental Science

NaHEAA has also been explored for its environmental applications, particularly in wastewater treatment. It has been utilized in the synthesis of hydrogels designed for the efficient adsorption of heavy metals such as Cu(II) from contaminated water sources. The hydrogel's performance was characterized by:

- Swelling Behavior : Demonstrated good swelling properties, enhancing its capacity to adsorb pollutants.

- Desorption and Reuse : Exhibited effective desorption behavior, allowing for the reuse of the hydrogel after heavy metal removal.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of NaHEAA compared to similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium Acetate | C₂H₃NaO₂ | Common buffer; used extensively in biochemistry. |

| Ethylene Glycol Acetate | C₄H₈O₄ | Solvent properties; used in industrial applications. |

| Triethylene Glycol Acetate | C₈H₁₈O₄ | Used as a plasticizer; enhances flexibility in polymers. |

| This compound | C₄H₉NaO₃ | Unique hydrophilic properties; potential in drug delivery and environmental applications. |

Case Studies and Research Findings

Recent studies have highlighted the biological activity and applications of NaHEAA:

- Enhancement of Drug Delivery : A study demonstrated that conjugation of drugs with NaHEAA significantly increased their cellular uptake compared to unmodified drugs, indicating its potential as a drug delivery enhancer.

- Environmental Remediation : Research on hydrogels incorporating NaHEAA showed effective removal rates for Cu(II), with regeneration capabilities that make it economically viable for wastewater treatment processes.

- Toxicological Assessments : Comprehensive toxicological evaluations revealed that NaHEAA is non-irritating and exhibits low systemic toxicity, supporting its use in consumer products and pharmaceuticals .

特性

IUPAC Name |

sodium;2-(2-hydroxyethoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAQLKGSEMCNNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-97-0 |

Source

|

| Record name | sodium 2-(2-hydroxyethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。